
(R)-1-(5,6-ジヒドロナフタレン-1-イル)エタン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is a chiral amine compound that features a naphthalene ring system. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their ability to interact with biological systems in a stereospecific manner.
科学的研究の応用
Chemical Properties and Structure
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine has a molecular formula of C12H15N and a molar mass of approximately 173.25 g/mol. The compound's structure features a dihydronaphthalene moiety attached to an ethanamine backbone, which contributes to its unique biological properties. It is often utilized in its hydrochloride salt form to enhance solubility and stability for various applications in pharmaceutical chemistry and organic synthesis .
Neuropharmacology
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine has shown significant potential as an antidepressant due to its ability to modulate neurotransmitter systems. Preliminary studies indicate that it may interact with serotonin and norepinephrine transporters, suggesting a mechanism that could lead to antidepressant effects similar to those observed with other known psychoactive compounds .
Case Study: Antidepressant Activity
A study investigating the binding affinities of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine revealed that it exhibits comparable activity to established antidepressants by influencing serotonergic and noradrenergic pathways. Further research is necessary to confirm these findings and explore potential clinical applications.
Potential Research Applications
Beyond its neuropharmacological implications, (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is being explored for various other research avenues:
- Cancer Research : Investigations into its anticancer properties are ongoing, with initial results indicating potential cytotoxic effects against certain cancer cell lines .
- Organic Synthesis : The compound serves as a versatile intermediate in synthesizing more complex organic molecules due to its reactive amine group .
- Biological Interaction Studies : Ongoing studies aim to elucidate the interaction mechanisms of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine with various biological targets, which could lead to novel therapeutic strategies.
作用機序
Target of Action
The primary target of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, also known as Cinacalcet Impurity 18, is the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal negative regulator of parathyroid hormone secretion .
Mode of Action
Cinacalcet Impurity 18 acts as a calcimimetic , meaning it mimics the action of calcium on tissues . It binds to the CaSR and acts as a positive allosteric modulator . This enhances the sensitivity of the CaSR to extracellular calcium, decreasing the set point at which the receptor responds to calcium levels . As a result, even at lower calcium concentrations, the CaSR is activated and inhibits parathyroid hormone (PTH) secretion .
Biochemical Pathways
The action of Cinacalcet Impurity 18 affects the biochemical pathways related to calcium homeostasis and parathyroid hormone regulation . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of PTH . This leads to a decrease in serum calcium levels, as PTH plays a key role in calcium regulation, including calcium release from bones, absorption from the intestine, and reabsorption from the kidneys .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet Impurity 18 occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of the compound with meals can increase exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet Impurity 18 are dose proportional over a certain dose range . It is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2, with less than 1% of the parent drug excreted in the urine .
Result of Action
The action of Cinacalcet Impurity 18 results in a decrease in serum calcium and PTH levels . This can help control mineral and bone disorders associated with conditions such as chronic kidney disease . By reducing PTH levels, Cinacalcet Impurity 18 helps control the overproduction of thyroid hormones, a condition known as hyperthyroidism .
Action Environment
The action, efficacy, and stability of Cinacalcet Impurity 18 can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form the dihydronaphthalene intermediate.
Chiral Amine Formation: The intermediate is then subjected to a chiral amination process, often using chiral catalysts or chiral auxiliaries to ensure the formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to achieve the reduction step.
Chiral Resolution: Employing techniques like chiral chromatography or crystallization to separate the desired enantiomer from a racemic mixture.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming naphthalene derivatives.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation Products: Naphthalene derivatives with functional groups like ketones or carboxylic acids.
Reduction Products: Saturated amine derivatives.
Substitution Products: Various substituted amines depending on the reagents used.
類似化合物との比較
Similar Compounds
(S)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine: The enantiomer of the compound with different stereospecific interactions.
1-(Naphthalen-1-yl)ethan-1-amine: A similar compound without the dihydro modification.
1-(5,6-Dihydronaphthalen-1-yl)propan-1-amine: A homologous compound with an extended carbon chain.
Uniqueness
®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine is unique due to its specific chiral center and the presence of the dihydronaphthalene ring, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, also known as Cinacalcet Impurity 18, is a chiral amine compound characterized by its naphthalene ring system. This compound has garnered attention due to its potential biological activities, particularly its interaction with the calcium-sensing receptor (CaSR). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N
- Molecular Weight : 173.25 g/mol
- CAS Number : 1020414-30-5
(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine acts primarily as a calcimimetic , meaning it mimics calcium's action on tissues, particularly in regulating parathyroid hormone (PTH) secretion. The compound's primary target is the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis in the body.
Biochemical Pathways
The interaction with CaSR leads to:
- Inhibition of PTH secretion : This results in decreased serum calcium levels.
- Regulation of calcium homeostasis : The compound influences various biochemical pathways related to calcium metabolism.
Pharmacokinetics
Following oral administration, peak plasma concentrations of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine occur within 2–6 hours . The bioavailability can be influenced by food intake, which may enhance absorption rates.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Calcimimetic Activity | Mimics calcium effects on CaSR leading to reduced PTH secretion |
Antifungal Activity | Potential effects against fungal pathogens (specific studies needed) |
Interaction with CYP Enzymes | Modulation of cytochrome P450 enzymes impacting drug metabolism |
Case Study 1: Calcimimetic Effects
A study demonstrated that (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine effectively reduced serum calcium and PTH levels in animal models. The results indicated a significant decrease in both parameters when administered at varying doses. This suggests its potential utility in conditions like primary hyperparathyroidism and secondary hyperparathyroidism associated with chronic kidney disease.
Case Study 2: CYP Enzyme Interaction
Research has indicated that the compound interacts with various cytochrome P450 enzymes. For instance, it was observed to have minimal inhibitory effects on CYP11B1 and CYP11B2 at high concentrations, suggesting a selective interaction profile that could be beneficial for minimizing drug-drug interactions in therapeutic settings.
Comparison with Similar Compounds
The biological activity of (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine can be contrasted with other compounds:
Compound | Activity | Notes |
---|---|---|
(S)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-am | Different stereospecific interactions | Less potent than the R-enantiomer |
1-(Naphthalen-1-yl)ethan-1-amine | Lacks dihydro modification | May exhibit different pharmacological effects |
1-(5,6-Dihydronaphthalen-1-yl)propan-1-amine | Extended carbon chain | Potentially different metabolic pathways |
特性
IUPAC Name |
(1R)-1-(5,6-dihydronaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-9H,2,5,13H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDMLUZHDOLQH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。